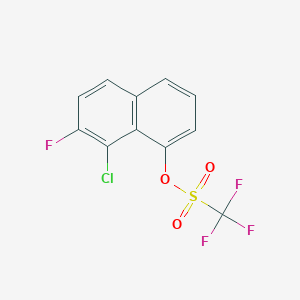
(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate is a chemical compound with the molecular formula C11H5ClF4O3S. It is known for its unique structural properties, which include a naphthalene ring substituted with chlorine and fluorine atoms, and a trifluoromethanesulfonate group. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate typically involves the reaction of 8-chloro-7-fluoro-1-naphthol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles.
Oxidation and reduction: The naphthalene ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, due to the presence of the trifluoromethanesulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used to modify biological molecules, such as proteins and nucleic acids, for studying their functions and interactions.
Mechanism of Action
The mechanism of action of (8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. In coupling reactions, the compound forms a complex with palladium catalysts, enabling the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-7-fluoronaphthalen-1-yl trifluoromethanesulfonate
- Methanesulfonic acid, 1,1,1-trifluoro-, 8-chloro-7-fluoro-1-naphthalenyl ester
Uniqueness
(8-Chloro-7-fluoro-1-naphthyl) trifluoromethanesulfonate is unique due to its specific substitution pattern on the naphthalene ring and the presence of the trifluoromethanesulfonate group. This combination of structural features imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C11H5ClF4O3S |
|---|---|
Molecular Weight |
328.67 g/mol |
IUPAC Name |
(8-chloro-7-fluoronaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H5ClF4O3S/c12-10-7(13)5-4-6-2-1-3-8(9(6)10)19-20(17,18)11(14,15)16/h1-5H |
InChI Key |
MFANMFHOYVYCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)C(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


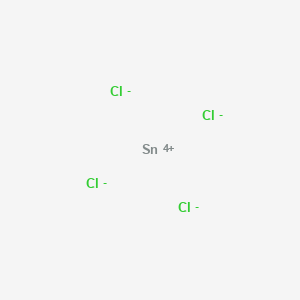
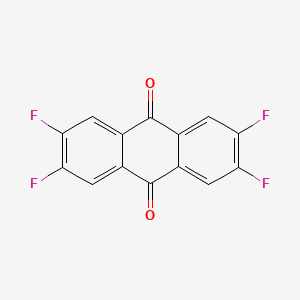
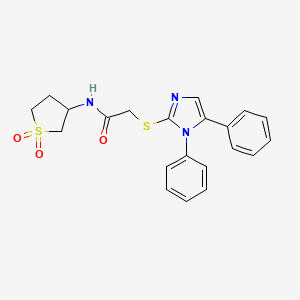
![2,8-Bis(3-bromophenyl)dibenzo[b,d]furan](/img/structure/B12506491.png)
![[2-(3-Phenylprop-2-enamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12506499.png)
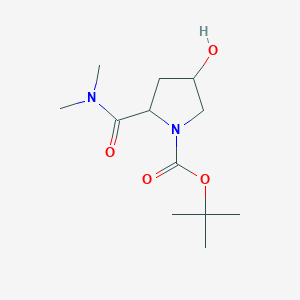
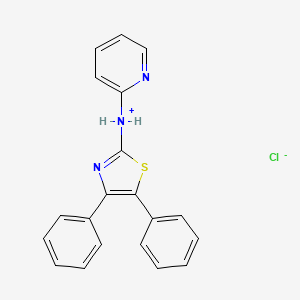


![N-(3-chloro-4-fluorobenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12506529.png)
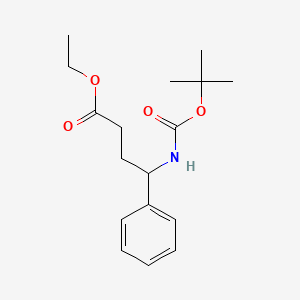

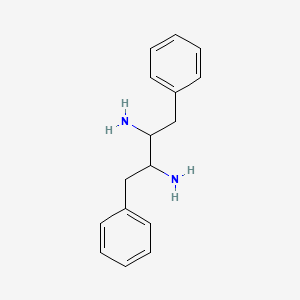
![N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B12506549.png)
